2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide

Catalog No.
S1900605
CAS No.
300831-03-2
M.F
C7H11BrN2O2S
M. Wt
267.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Isopropylamino)thiazole-4-carboxylic acid hydro...

CAS Number

300831-03-2

Product Name

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide

IUPAC Name

2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid;hydrobromide

Molecular Formula

C7H11BrN2O2S

Molecular Weight

267.15 g/mol

InChI

InChI=1S/C7H10N2O2S.BrH/c1-4(2)8-7-9-5(3-12-7)6(10)11;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H

InChI Key

YIKHDVKRCMAELL-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC(=CS1)C(=O)O.Br

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)O.Br

2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide is a highly specialized, coupling-ready heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly viral protease inhibitors. Featuring a thiazole core substituted with a sterically demanding isopropylamino group and a reactive carboxylic acid, this compound acts as a critical pharmacophore designed to occupy specific hydrophobic binding pockets. The hydrobromide salt form is specifically engineered to overcome the inherent physicochemical limitations of free 2-aminothiazole-4-carboxylic acids, offering enhanced shelf-life, superior solubility in polar aprotic solvents, and protection against premature decarboxylation during complex synthetic workflows [1].

Substituting this specific hydrobromide salt with the free base or an unsubstituted 2-aminothiazole analog introduces severe process and performance liabilities. Unsubstituted amines fail to provide the necessary steric bulk and lipophilicity required for target binding in downstream active pharmaceutical ingredients, leading to drastic drops in biological efficacy. Furthermore, utilizing the free base of the isopropyl-substituted acid often results in poor solubility in standard coupling solvents like DMF or NMP, necessitating higher solvent volumes and prolonged reaction times. The free base is also more susceptible to thermal decarboxylation, which compromises batch-to-batch reproducibility and lowers overall yields during heated synthetic steps [1].

Thermal Stability and Decarboxylation Resistance

Thiazole-4-carboxylic acids are known to be sensitive to thermal decarboxylation, which complicates their use in heated synthetic processes. The hydrobromide salt formulation significantly stabilizes the carboxylic acid moiety. Thermal analysis indicates that the HBr salt form shifts the onset of decomposition to >190°C, whereas the corresponding free base typically exhibits degradation and CO2 loss starting around 150-160°C [1].

Evidence DimensionOnset of thermal decarboxylation
Target Compound Data>190°C (HBr salt)
Comparator Or Baseline~150-160°C (Free base)
Quantified Difference+30-40°C increase in thermal stability
ConditionsSolid-state heating / TGA analysis

Prevents yield loss and impurity generation during heated synthetic steps or long-term storage, ensuring reliable manufacturability.

Solubility Profile in Amide Coupling Solvents

Efficient amide bond formation requires high concentrations of the carboxylic acid in polar aprotic solvents. The zwitterionic nature of the free base 2-(isopropylamino)thiazole-4-carboxylic acid severely limits its solubility. Conversion to the hydrobromide salt disrupts this zwitterionic network, increasing solubility in solvents like DMF and NMP to >50 mg/mL, compared to the <10 mg/mL typically observed for the free base [1].

Evidence DimensionSolubility in DMF/NMP
Target Compound Data>50 mg/mL
Comparator Or Baseline<10 mg/mL (Free base)
Quantified Difference>5-fold increase in solubility
ConditionsAmbient temperature in polar aprotic solvents

Enables high-concentration homogeneous reactions, reducing solvent waste and accelerating reaction kinetics during peptide or API synthesis.

Lipophilicity and Steric Contribution for Target Binding

In drug discovery, the substitution of a primary amine with an isopropyl group is a deliberate design choice to enhance hydrophobic interactions. Compared to the unsubstituted 2-aminothiazole-4-carboxylic acid, the isopropylamino variant increases the calculated LogP by approximately 1.2 to 1.5 units. Additionally, the branched isopropyl group introduces a significant steric profile (A-value ~2.15 kcal/mol) that is critical for locking the molecule into the correct conformation for binding in deep hydrophobic pockets, such as the S2 pocket of viral proteases [1].

Evidence DimensionCalculated LogP (Lipophilicity)
Target Compound Data+1.2 to 1.5 units higher
Comparator Or BaselineUnsubstituted 2-aminothiazole-4-carboxylic acid
Quantified Difference~1.3 unit increase in LogP
ConditionsIn silico / physiological pH modeling

The specific isopropyl substitution is non-negotiable for achieving the required binding affinity and pharmacokinetic profile in advanced API development.

Synthetic Step Economy vs. Ester Precursors

Procurement of the pre-formed carboxylic acid hydrobromide eliminates the need to purchase the corresponding ethyl ester (ethyl 2-(isopropylamino)thiazole-4-carboxylate) and perform a subsequent deprotection step. Utilizing the ester requires a saponification reaction (typically LiOH/NaOH for 2-4 hours) followed by careful acidification, which can risk epimerization or degradation of sensitive functional groups. Direct use of the HBr acid salt saves an entire synthetic step, improving overall process efficiency by 15-20% [1].

Evidence DimensionRequired synthetic steps for amide coupling
Target Compound Data0 preparatory steps (direct coupling)
Comparator Or Baseline1 preparatory step (saponification of ester)
Quantified DifferenceElimination of 1 reaction step and associated workup
ConditionsStandard library synthesis workflow

Streamlines procurement by providing a coupling-ready building block, reducing labor, reagent costs, and potential side reactions.

Synthesis of Viral Protease Inhibitors

The compound is directly utilized as a key building block in the synthesis of antiviral agents, particularly HCV NS3 protease inhibitors. The isopropyl group is essential for occupying the S2 hydrophobic pocket, while the HBr salt ensures high solubility during the critical macrocyclization or amide coupling steps [1].

High-Throughput Library Synthesis for Kinase Inhibitors

Thanks to its excellent solubility in DMF/NMP and resistance to decarboxylation, this HBr salt is ideal for automated, high-throughput amide coupling workflows aimed at discovering novel kinase inhibitors, where consistent reactivity and high yields are paramount [2].

Development of Lipophilic Peptidomimetics

The enhanced LogP provided by the isopropylamino group makes this compound a superior choice for designing peptidomimetics that require improved membrane permeability and metabolic stability compared to those utilizing unsubstituted aminothiazole cores [3].

Dates

Last modified: 08-16-2023

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